Product packaging for N-benzyl-4-phenylbutanamide(Cat. No.:CAS No. 179923-27-4)

N-benzyl-4-phenylbutanamide

Cat. No.: B185092
CAS No.: 179923-27-4
M. Wt: 253.34 g/mol
InChI Key: KEJVNASKYBEZQN-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry and Butanamide Derivatives

Amides are a fundamental class of organic compounds characterized by a nitrogen atom bonded to a carbonyl carbon atom (C=O). mdpi.com This bond, known as an amide or peptide linkage, is exceptionally stable and is a cornerstone of biochemistry, forming the backbone of proteins. mdpi.com Amides are classified as primary (RCONH₂), secondary (RCONHR'), or tertiary (RCONR'R''), depending on the number of substituents on the nitrogen atom. researchgate.net N-benzyl-4-phenylbutanamide is a secondary amide, a category known for participating in hydrogen bonding, which influences physical properties like melting and boiling points. ontosight.ai

Within the broader amide family, this compound is a derivative of butanamide (also known as butyramide). Butanamide derivatives are compounds that retain the four-carbon chain of butanoic acid in their structure. ontosight.airsc.org The presence of the N-benzyl and 4-phenyl groups in this compound introduces significant steric and electronic features compared to simple butanamides. The benzyl (B1604629) group provides a site for potential chemical modifications, while the phenylbutyl moiety offers a combination of aromaticity and lipophilicity, features often explored in the design of biologically active molecules. ontosight.ai

Overview of Scholarly Research Trajectories for this compound

Scholarly research involving this compound has largely centered on its synthesis, often using it as a benchmark molecule to test and optimize new amidation methodologies. The formation of the amide bond is one of the most frequently performed reactions in medicinal chemistry, and there is a continuous drive for more efficient, sustainable, and environmentally friendly methods.

Key research trajectories include:

Green and Sustainable Synthesis: The compound has been synthesized using innovative, eco-friendly approaches. One notable study details a sustainable enzymatic method for amide bond formation using immobilized lipase (B570770) B from Candida antarctica. This reaction was carried out in cyclopentyl methyl ether (CPME), a green solvent, achieving complete conversion in 90 minutes. mdpi.com This highlights a trend towards biocatalysis in amide synthesis.

Mechanochemistry: Research has explored the synthesis of amides, including this compound, through mechanosynthesis, a solvent-free method that involves grinding solid reactants together. researchgate.net This approach aligns with the principles of green chemistry by eliminating the need for potentially hazardous organic solvents.

Continuous-Flow Chemistry: this compound has been synthesized in a continuous-flow system. One such method utilized carbon disulfide as a mediator for the direct amidation of 4-phenylbutyric acid with benzylamine (B48309). rsc.org Flow chemistry offers advantages in terms of scalability, safety, and control over reaction conditions.

Solvent Effects in Synthesis: The rate of amidation to produce this compound has been studied as a model reaction to understand the influence of different solvents, particularly bio-based solvents. researchgate.netrsc.org These studies use solvatochromic parameters to correlate solvent properties with reaction rates, aiding in the selection of optimal green solvents for chemical transformations. rsc.org

These research avenues demonstrate that this compound serves as a valuable tool for advancing fundamental synthetic chemistry, particularly in the development of sustainable and efficient technologies.

Significance as a Foundational Chemical Entity in Specialized Fields

This compound's primary significance lies in its role as a foundational chemical entity—a building block or intermediate—in specialized areas of chemical science. ontosight.aismolecule.com Its structure is a versatile scaffold that can be elaborated into more complex molecules with potential applications in medicinal chemistry and materials science.

The compound is of interest in pharmaceutical and biomedical research due to its structural motifs. ontosight.aiontosight.ai Amide-containing molecules are ubiquitous in drug discovery, and the specific combination of aromatic rings and a flexible linker in this compound suggests it could be a precursor for compounds designed to interact with biological targets like enzymes or receptors. ontosight.aiontosight.ai While specific biological activities for this exact compound are not extensively documented in publicly available literature, its derivatives are subjects of such investigations.

Furthermore, its use as a model substrate in the development of novel synthetic methods is a significant contribution. mdpi.comrsc.org By providing a consistent and well-characterized reaction, it allows researchers to rigorously compare the efficacy, yield, and environmental impact of different catalytic systems, solvents, and energy inputs. This foundational role helps establish new, improved protocols that can then be applied to the synthesis of more complex and valuable chemical targets.

Chemical and Physical Data

Below are interactive tables detailing the key identifiers and physicochemical properties of this compound.

Data sourced from Nagy et al., 2023. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO B185092 N-benzyl-4-phenylbutanamide CAS No. 179923-27-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

179923-27-4

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-benzyl-4-phenylbutanamide

InChI

InChI=1S/C17H19NO/c19-17(18-14-16-10-5-2-6-11-16)13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2,(H,18,19)

InChI Key

KEJVNASKYBEZQN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)NCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Chemical Transformations of N Benzyl 4 Phenylbutanamide

Classical and Contemporary Amide Bond Formation Strategies

The traditional approach to synthesizing N-benzyl-4-phenylbutanamide involves the condensation of 4-phenylbutanoic acid and benzylamine (B48309). This transformation can be achieved through several established methods, each with its own set of advantages and limitations.

Carboxylic Acid-Amine Coupling with Coupling Agents

The direct coupling of a carboxylic acid with an amine is the most common method for forming amide bonds. This reaction typically requires an activating agent, or coupling agent, to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.

The synthesis of this compound from 4-phenylbutanoic acid and benzylamine can be effectively mediated by various coupling agents. researchgate.net For instance, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are standard reagents for this purpose. researchgate.netrsc.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Boric acid and its derivatives, particularly arylboronic acids with electron-withdrawing substituents, have also emerged as effective catalysts for direct amidation. sci-hub.strsc.org In a comparative study, the reaction between 4-phenylbutyric acid and benzylamine was tested with different catalysts. While the uncatalyzed thermal reaction yielded 60% of the amide, the addition of boric acid showed only a slight improvement under those specific conditions. sci-hub.st However, another study demonstrated that with a specific arylboronic acid catalyst (23b), a 93% yield of this compound could be achieved, significantly outperforming boric acid (31% yield) under the same conditions. sci-hub.st

Table 1: Catalytic Direct Amidation of 4-Phenylbutyric Acid and Benzylamine

Catalyst Yield (%) Conditions Reference
None (Thermal) 60 Refluxing toluene (B28343), 22 h sci-hub.st
Boric Acid 31 5 mol% catalyst, azeotropic reflux in toluene sci-hub.st
Catalyst 23b 93 5 mol% catalyst, azeotropic reflux in toluene sci-hub.st

This table showcases comparative yields for the synthesis of this compound using different catalytic approaches.

Ester-Amine Transamidation Approaches

Transamidation, the reaction between an ester and an amine to form an amide and an alcohol, presents an alternative synthetic route. google.com This method is advantageous because esters are generally less toxic and easier to handle than the corresponding acid halides, and the alcohol byproduct can often be recycled. google.com The direct amidation of esters is among the most attractive methods for amide synthesis due to the wide availability of ester starting materials. rsc.org

The synthesis of this compound can be envisioned through the reaction of an alkyl 4-phenylbutanoate (e.g., methyl or ethyl 4-phenylbutanoate) with benzylamine. While direct aminolysis can be challenging, often requiring harsh conditions or catalysis, several methods have been developed to facilitate this transformation. nih.govrsc.org Transition-metal-free protocols operating at room temperature have been reported for the amidation of phenyl esters, demonstrating broad substrate scope. nih.gov These methods provide a milder alternative to traditional transition-metal-catalyzed reactions. nsf.govresearchgate.net The choice of base, solvent, and reaction conditions can significantly influence the outcome, with systems like THF/n-BuLi showing broad applicability for acylating various amines, though the use of a strong, pyrophoric base is a drawback. rsc.org

N-Cbz Amide Synthesis and Reactivity

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines, converting them into less reactive carbamates. total-synthesis.com The Cbz group is stable to a range of reaction conditions but can be readily removed by catalytic hydrogenolysis. total-synthesis.commasterorganicchemistry.com

In the context of this compound, a Cbz group could be introduced onto the nitrogen atom of a pre-formed secondary amide. The synthesis of N-Cbz amides can be achieved by reacting the secondary amide with benzyl (B1604629) chloroformate in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). researchgate.net

These N-Cbz activated amides are valuable intermediates for further transformations, notably in transamidation reactions. researchgate.net The Cbz group enhances the electrophilicity of the carbonyl carbon, facilitating attack by another amine. For example, N-Cbz-N-phenylbenzamide can undergo transamidation with various amines, including benzylamine, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature. researchgate.net This reactivity allows for the cleavage of the N-C(O) bond and the formation of a new amide. researchgate.net This strategy could be applied to a suitably protected precursor to yield this compound. The reactivity of N-Cbz amides in such reactions is comparable to that of N-Boc and N-Ts amides. researchgate.net

Innovative Synthetic Protocols and Process Enhancements

Driven by the principles of green chemistry and the need for more efficient manufacturing processes, innovative technologies are being applied to amide synthesis. Mechanochemistry and continuous flow chemistry represent two such frontiers, offering significant advantages over traditional batch processing.

Mechanochemical Synthesis for Solvent-Free Amidation

Mechanochemistry, which involves inducing chemical reactions through mechanical force (e.g., grinding or milling), has gained prominence as a sustainable synthetic tool. nih.gov These reactions are typically performed in the solid state, often eliminating the need for bulk solvents, which are the primary source of waste in chemical synthesis. nih.govbohrium.com

The solvent-free synthesis of this compound has been successfully demonstrated using mechanochemical methods. researchgate.net In one reported procedure, 4-phenylbutyric acid and benzylamine hydrochloride were milled together, resulting in the formation of the desired amide. This process avoids the use of organic solvents not only in the reaction itself but also in the purification step, which can be achieved through simple water washing. researchgate.netresearchgate.net A yield of 85% for this compound was reported using this solvent-free mechanochemical approach. researchgate.net This highlights the potential of mechanochemistry to provide a greener, faster, and efficient alternative for amide bond formation. researchgate.net

Table 2: Mechanochemical Synthesis of this compound

Reactants Method Solvent Yield (%) Reference

This table summarizes the results for the solvent-free mechanochemical synthesis of the target compound.

Continuous Flow Chemistry Applications in Amide Synthesis

Continuous flow chemistry, where reagents are pumped through a reactor (often a tube or microreactor), offers numerous advantages over traditional batch synthesis. stolichem.com These include superior heat and mass transfer, enhanced safety for handling hazardous reagents, easier scalability, and the potential for integrating multiple reaction and purification steps into a single, automated process. unimib.itnih.govmdpi.com Given that amide bond formation is one of the most frequently performed reactions in the pharmaceutical industry, its adaptation to flow processes is of significant interest. researchgate.netnih.gov

The synthesis of this compound is an ideal candidate for translation to a continuous flow process. General methods for amide synthesis in flow have been developed, including high-temperature/high-pressure protocols that directly couple carboxylic acids and amines, and trimethylaluminum-mediated couplings. unimib.it Flow chemistry can overcome issues associated with exothermic reactions and the instability of intermediates at elevated temperatures. unimib.it Furthermore, the use of packed-bed reactors with supported catalysts or scavenger resins can simplify purification, making the entire process more sustainable and efficient. unimib.it The direct aminolysis of esters with ammonia (B1221849) has also been successfully demonstrated in continuous flow reactors, showcasing the technology's potential for producing amides from various starting materials under intensified and controlled conditions. rsc.org The application of these principles could lead to a highly efficient, scalable, and automated synthesis of this compound.

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula Role/Type
This compound C17H19NO Target Product
4-Phenylbutanoic acid C10H12O2 Reactant
Benzylamine C7H9N Reactant
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) C8H17N3 Coupling Agent
1-Hydroxybenzotriazole (HOBt) C6H5N3O Coupling Additive
Boric Acid H3BO3 Catalyst
Methyl 4-phenylbutanoate C11H14O2 Reactant (Ester)
Benzyl chloroformate C8H7ClO2 Reagent (for Cbz protection)
Lithium bis(trimethylsilyl)amide (LiHMDS) C6H18LiNSi2 Base
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) C9H16N2 Base
Toluene C7H8 Solvent
Tetrahydrofuran (THF) C4H8O Solvent

Enzymatic Catalysis for Sustainable Amide Bond Formation

The development of environmentally benign methods for amide bond formation is a significant goal in modern chemistry, aiming to replace traditional reagents that are often toxic and atom-inefficient. Biocatalysis, particularly the use of enzymes, has emerged as a powerful and sustainable alternative. Enzymes operate under mild conditions, exhibit high selectivity, and are biodegradable, aligning with the principles of green chemistry.

Lipases, a class of hydrolase enzymes, have been extensively applied for the synthesis of amides. While their natural function is to hydrolyze esters, they can catalyze the reverse reaction—amidation—in non-aqueous environments. A notable example is the use of Candida antarctica lipase (B570770) B (CALB), often in an immobilized form like Novozyme 435, to facilitate the direct coupling of carboxylic acids and amines. This method avoids the need for harsh coupling agents and solvents.

Research has demonstrated a sustainable and efficient enzymatic strategy for preparing a variety of amides, including this compound, using CALB. This process typically involves reacting the free carboxylic acid with an amine in a green solvent, such as cyclopentyl methyl ether, which is considered a safer alternative to conventional organic solvents. The reaction proceeds cleanly, often without the need for additives, and yields amides with high purity and excellent conversion rates. This enzymatic approach represents a significant step towards developing industrially viable and environmentally responsible processes for direct amide synthesis.

Table 1: Lipase-Catalyzed Synthesis of this compound Analogues

Amine Acyl Donor Enzyme Solvent Conversion/Yield Ref.
Benzylamine Methyl crotonate CalB n-hexane Preferential accumulation of Michael adduct nih.gov
Benzylamine Methyl crotonate CalB 2M2B Favored formation of crotonamide nih.gov
Benzylamine Racemic 2-methylbutyrate CAL-B Not specified (R)-amide with 78% e.e.
Racemic 1-phenylethylamine Furyl ester CAL Not specified (R)-amide with >95% e.e.

Targeted Derivatization and Scaffold Functionalization of Butanamide Analogues

The butanamide scaffold serves as a versatile template for chemical modification, allowing for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry. Strategic functionalization can alter the molecule's physical, chemical, and biological properties.

Transformations of Substituted Butanamide Scaffolds

The butanamide framework can be subjected to various chemical transformations to generate diverse molecular architectures. These modifications are crucial in drug discovery for creating libraries of related compounds for structure-activity relationship (SAR) studies. For instance, the antiepileptic drug Brivaracetam, which is a (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, highlights the importance of the butanamide core. mdpi.com The synthesis of its key intermediates often involves extensive transformations of butanamide-related structures. mdpi.comnih.govacs.org

One approach involves using a 4-oxo-2-butenamide template, which contains both a ketone and a conjugated alkene. acs.org This scaffold is amenable to a variety of transformations, including:

1,4-Cyclizations: The Michael acceptor property of the butenamide allows for one-step cyclization reactions with various reagents to form drug-like heterocyclic scaffolds such as pyrazoles, isoxazoles, and pyrimidines. acs.org

Reductions: The ketone and alkene functionalities can be selectively reduced to introduce new stereocenters and alter the compound's polarity and three-dimensional shape. acs.org

1,4-Additions: The conjugated system can undergo addition reactions to introduce further functional groups. acs.org

By applying these transformations to a pool of different butanamide precursors, a large library of compounds with significant scaffold diversity can be efficiently synthesized. acs.org This strategy demonstrates how a simple butanamide core can be elaborated into a wide array of complex molecules.

Stereoselective Synthesis of this compound Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, methods for the stereoselective synthesis of butanamide derivatives are of high importance. Chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions, are particularly powerful for creating enantiomerically pure compounds.

Lipase-Catalyzed Kinetic Resolution: Lipases are widely used for the kinetic resolution of racemic mixtures. In this process, the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic alcohol or ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For example, Pseudomonas fluorescens lipase has been used in the transesterification of a 2-substituted primary alcohol to prepare a key chiral intermediate for the synthesis of Brivaracetam. mdpi.com A one-pot, lipase-catalyzed method has been developed for the enantioselective synthesis of (R)-(−)-N-benzyl-3-(benzylamino)butanamide. nih.govdntb.gov.ua This process involves an initial aza-Michael addition catalyzed by CalB, followed by a kinetic resolution of the intermediate through an aminolysis reaction, also catalyzed by CalB. nih.gov The solvent plays a crucial role in controlling the chemoselectivity and enantioselectivity of these sequential reactions. nih.govdntb.gov.ua

Transaminase-Catalyzed Asymmetric Synthesis: ω-Transaminases (ATAs) are another class of enzymes valuable for stereoselective synthesis. They catalyze the transfer of an amino group from a donor (like alanine (B10760859) or isopropylamine) to a prochiral ketone, producing a chiral amine with high enantiomeric excess. oup.com This method has been applied in a chemo-enzymatic cascade to produce chiral 4-phenyl-2-butanamine derivatives. oup.com The process starts with the chemical synthesis of a prochiral ketone, which is then subjected to asymmetric amination using an immobilized ω-transaminase to yield the desired chiral amine. oup.com

Table 2: Stereoselective Synthesis of Butanamide Derivatives

Substrate Enzyme/Catalyst Reaction Type Product Enantiomeric Excess (ee) Ref.
Racemic 2-propylsuccinate derivative Bacillus subtilis type 2 Enzymatic Resolution (R)-2-propylsuccinic acid derivative 97.1% mdpi.com
Prochiral γ-amino-β-chiral ester precursor Transaminase Asymmetric Amination γ-amino-β-chiral ester 92% mdpi.com
4-(4-methoxyphenyl)-2-butanone ω-Transaminase (ATA) Asymmetric Amination (S)-4-(4-methoxyphenyl)-2-butanamine Not specified oup.com
Racemic-N-benzyl-3-(benzylamino)butanamide precursor CalB Lipase Kinetic Resolution (R)-(−)-N-benzyl-3-(benzylamino)butanamide Not specified nih.gov

Diversification through Multi-component Reactions and Condensations

Multi-component reactions (MCRs) and tandem condensation reactions are highly efficient synthetic strategies for generating molecular complexity from simple starting materials in a single step. These methods are ideal for creating diverse libraries of compounds for drug discovery.

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide derivative. wikipedia.orgnih.govnumberanalytics.com This reaction is known for its high atom economy and the ability to generate complex, peptide-like structures quickly. By varying the four starting components, a vast chemical space can be explored. While direct synthesis of this compound via the Ugi reaction is not typical, the reaction can be used to create complex scaffolds incorporating a butanamide or related substructure. For example, using γ-aminobutyric acid as the carboxylic acid component can lead to the formation of racetam derivatives. thieme-connect.com The versatility of the Ugi reaction allows it to be combined with subsequent intramolecular reactions, such as the Diels-Alder reaction, to build polycyclic heterocyclic systems in a one-pot process. beilstein-journals.org

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a condensation reaction where a β-arylethylamine cyclizes with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. wikipedia.orgjk-sci.com This reaction is fundamental in the biosynthesis and chemical synthesis of many alkaloids and pharmaceutically relevant heterocycles. wikipedia.orgnih.gov The power of this reaction lies in its ability to construct complex heterocyclic scaffolds efficiently. Like the Ugi reaction, the Pictet-Spengler reaction can be integrated into tandem sequences, for example, by combining it with an MCR like the Ugi reaction to create highly complex polycyclic architectures in a few steps. mdpi.com This combination allows for the rapid generation of diverse and structurally unique molecules that would be challenging to synthesize through traditional linear methods.

Elucidation of Reaction Mechanisms and Pathway Analysis for N Benzyl 4 Phenylbutanamide Synthesis and Transformations

Mechanistic Investigations of Amide Formation Reactions

The direct formation of N-benzyl-4-phenylbutanamide from 4-phenylbutanoic acid and benzylamine (B48309) can proceed through several mechanistic pathways, both uncatalysed and catalysed.

In the absence of a catalyst, the reaction can be driven thermally, typically at temperatures between 160-180°C. sci-hub.st The mechanism is thought to involve the initial formation of an ammonium (B1175870) carboxylate salt, which then dehydrates at high temperatures to form the amide. Another proposed pathway involves the dimerization of the carboxylic acid via hydrogen bonding. This dimerization enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine. dur.ac.ukresearchgate.net Computational studies support a neutral intermediate pathway over a zwitterionic one, especially in non-polar solvents like toluene (B28343). researchgate.net Kinetic studies of the reaction between 4-phenylbutyric acid and aniline (B41778) have shown the reaction to follow second-order kinetics. researchgate.net

The reaction can also be facilitated by microwave irradiation, which can increase the reaction rate and yield. dur.ac.uk In some cases, using an excess of either the carboxylic acid or the amine can favor product formation by shifting the equilibrium, in accordance with Le Chatelier's Principle. dur.ac.uk

Catalysts can significantly improve the efficiency of the amidation reaction under milder conditions. Boron-based catalysts, such as boric acid and various arylboronic acids, have been shown to be effective. The proposed mechanism for boron-catalysed amidation involves the formation of an (acyloxy)boron intermediate. This intermediate is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. sci-hub.strsc.org For instance, the reaction between 4-phenylbutyric acid and benzylamine in toluene with azeotropic water removal using specific boronic acid catalysts has resulted in high yields of this compound. sci-hub.stdur.ac.uk

Enzymatic catalysis, particularly with Candida antarctica lipase (B570770) B (CALB), offers a green and efficient alternative for amide bond formation. nih.gov CALB can catalyze the coupling of free carboxylic acids with amines in environmentally friendly solvents, yielding amides with high purity and in excellent yields. nih.gov

Catalyst/ConditionReactantsSolventTemperatureYield of this compoundReference
Uncatalysed (thermal)4-Phenylbutanoic acid, BenzylamineTolueneReflux (22h)60% sci-hub.st
Boric Acid (1 mol%)4-Phenylbutanoic acid, BenzylamineToluene110°C (16h)91% core.ac.uk
3,4,5-Trifluorobenzene boronic acid (1 mol%)4-Phenylbutanoic acid, BenzylamineToluene110°C (18h)96% core.ac.uk
K60 activated silica4-Phenylbutanoic acid, BenzylamineToluene110°C (24h)74% core.ac.uk
Neat, Microwave4-Phenylbutanoic acid, BenzylamineNone110°C (10 min)92% core.ac.uk

Radical and Catalytic Reaction Pathways

Beyond direct amide formation, this compound and its derivatives can be involved in or synthesized through radical and other catalytic pathways. These pathways often enable transformations that are not accessible through traditional ionic mechanisms.

Radical Reactions: Radical-mediated transformations can be used to form C-N bonds. For instance, copper-catalyzed enantioconvergent alkylations of amines with α-haloamides can proceed through a radical mechanism. rsc.org In a related context, the reaction of racemic α-bromo-N-phenylbutanamide with amines, catalyzed by copper complexes, allows for the synthesis of chiral α-amino amides. rsc.org Mechanistic studies suggest the formation of an alkyl radical intermediate which then couples with a copper-coordinated amine. rsc.org The use of radical traps like galvinoxyl or butylated hydroxytoluene (BHT) can inhibit these reactions, providing evidence for a radical pathway. rsc.org

Catalytic Pathways: Transition metal catalysis is pivotal in many transformations involving amides. Palladium-catalyzed reactions, for example, are used for isocyanide insertion into alkyl iodides, which can lead to the formation of amide derivatives. mdpi.com Rhodium catalysts are employed for the intramolecular C-H functionalization of amides, leading to the synthesis of complex heterocyclic structures. nih.gov The amide group can act as a directing group in these reactions, guiding the catalyst to a specific C-H bond for activation. nih.gov

Furthermore, photoinduced copper-catalyzed reactions have emerged as a powerful tool for C-N bond formation under mild conditions. caltech.edu These reactions can couple alkyl electrophiles with amines, and mechanistic studies have identified key copper-based intermediates, including chiral copper(II)-anilido complexes that react with organic radicals. caltech.edu

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction for the synthesis of this compound, typically from more reactive carboxylic acid derivatives like acyl chlorides or anhydrides. vanderbilt.edu This mechanism is a two-step process: nucleophilic addition followed by elimination.

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the amine (benzylamine) on the electrophilic carbonyl carbon of the acyl derivative (e.g., 4-phenylbutyryl chloride). This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. vanderbilt.edulibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, a leaving group (e.g., chloride ion) is expelled. vanderbilt.edulibretexts.org The final product is the stable amide, this compound.

The reaction can also be promoted by organolithium reagents, which can efficiently react with amides to form ketones via a nucleophilic acyl substitution pathway. researchgate.net

Acyl DerivativeNucleophileKey Mechanistic FeatureProductReference
4-Phenylbutyryl chlorideBenzylamineFormation of a tetrahedral intermediate, followed by elimination of Cl⁻.This compound vanderbilt.edu
4-Phenylbutanoic anhydrideBenzylamineNucleophilic attack on a carbonyl carbon, leading to the departure of a carboxylate leaving group.This compound vanderbilt.edu
Esters of 4-phenylbutanoic acidBenzylamineGenerally requires catalysis or heat; the leaving group is an alkoxide.This compound vanderbilt.edu

Intramolecular Cyclization and Rearrangement Mechanisms

Derivatives of this compound can undergo intramolecular cyclization and rearrangement reactions to form various heterocyclic and polycyclic structures. These transformations are often acid-catalyzed and proceed through cationic intermediates.

Intramolecular Cyclization: N-benzyl-4-oxo-4-phenylbutanamide, a derivative of the parent compound, can undergo intramolecular cyclization. For example, under acidic conditions, the enol or enolate form of the ketone can attack the phenyl ring of the benzyl (B1604629) group in a Friedel-Crafts-type reaction to form a new ring system. The amide nitrogen can also participate in cyclization reactions. For instance, treatment of certain γ-hydroxy amides with acid can lead to the formation of lactones or cyclodepsipeptides through intramolecular attack of the hydroxyl group on the activated amide carbonyl. uzh.ch

Rearrangement Reactions: Rearrangement reactions, such as the Beckmann and Baeyer-Villiger rearrangements, can occur in derivatives of this compound containing appropriate functional groups (e.g., oximes or ketones). The Baeyer-Villiger rearrangement involves the oxidation of a ketone to an ester or lactone using a peracid. msu.edu The mechanism involves the migration of an alkyl or aryl group to an electron-deficient oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ~ benzyl ~ phenyl > primary alkyl > methyl. msu.edu

The Bamberger rearrangement is another example, where N-phenylhydroxylamines rearrange in the presence of strong acid to form aminophenols. wiley-vch.de This proceeds via the formation of a nitrenium ion intermediate. wiley-vch.de While not directly involving this compound itself, these rearrangement principles can be applied to its suitably functionalized derivatives.

Chemo- and Regioselectivity in Derivatization Reactions

Chemo- and regioselectivity are critical considerations in the derivatization of a multifunctional molecule like this compound. The presence of two phenyl rings, an amide linkage, and multiple C-H bonds offers various sites for reaction.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, in the reduction of an N-benzyl-4-oxo-4-phenylbutanamide, a selective reducing agent might reduce the ketone to a hydroxyl group without affecting the amide or the aromatic rings. The choice of catalyst and reaction conditions is paramount. For example, in metal-catalyzed C-H functionalization, the amide group can act as a directing group, leading to selective reaction at a specific C-H bond while leaving other potentially reactive sites untouched. nih.gov

Regioselectivity: This determines which position on a molecule reacts. In the context of this compound, this is particularly relevant for reactions on the aromatic rings. The amide group can direct ortho-C-H activation on the N-benzyl ring. nih.gov The substitution pattern on the aromatic rings can also influence the regioselectivity of further reactions. For example, in the arylation of γ-substituted aliphatic carboxamides, the directing group on the amide nitrogen dictates which C-H bond is functionalized. researchgate.net

In reactions involving unsymmetrically substituted reagents, such as the cyclization with unsymmetrical alkynes, mixtures of regioisomers can be obtained. nih.gov However, in some cases, high regioselectivity can be achieved, where one isomer is formed predominantly. For example, in the Rh-catalyzed cyclization of N-methyl-4-methoxybenzamide with N,N-dimethyl-3-phenyl-prop-2-yn-1-amine, the regiochemistry was reversed compared to other substrates, with the aryl moiety exclusively ending up in the 4-position of the resulting isoquinolone. nih.gov

The N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide occurs regioselectively at the quinoline (B57606) nitrogen without any alkylation of the amide nitrogen, highlighting the influence of the electronic and steric environment on reactivity. nih.gov

Sophisticated Spectroscopic and Diffraction Techniques for Structural Characterization of N Benzyl 4 Phenylbutanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy of N-benzyl-4-phenylbutanamide, typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform-d (B32938) (CDCl₃), reveals distinct signals for each unique proton in the molecule. rsc.org The spectrum is characterized by signals corresponding to the aromatic protons of the phenyl and benzyl (B1604629) groups, the methylene (B1212753) protons of the butyl chain and the benzyl group, and the amide proton.

The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aromatic protons typically appear in the downfield region (δ 7.12–7.38 ppm). researchgate.net The methylene protons of the benzyl group (CH₂-N) are observed as a doublet, while the protons of the four-carbon chain appear as multiplets due to spin-spin coupling with adjacent protons. The amide proton (N-H) often presents as a broad singlet. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Aromatic Protons (Phenyl & Benzyl)7.12 - 7.38multiplet-
Amide Proton (-NH-)5.62broad singlet-
Benzyl Methylene Protons (-CH₂-Ph)4.40doublet5.8
Methylene Protons (-CH₂-CO-)3.62singlet-

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicating its chemical environment. The carbonyl carbon of the amide group is characteristically found in the most downfield region of the spectrum (around 173.2 ppm). researchgate.net The aromatic carbons of the phenyl and benzyl groups resonate in the range of approximately 127.6 to 138.6 ppm. researchgate.net The aliphatic carbons of the butyl chain and the benzyl methylene group appear in the upfield region of the spectrum. researchgate.net

Attached Proton Test (APT) or other spectral editing techniques can be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. For instance, in an APT spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ and quaternary carbons appear as negative signals. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ) ppm
Carbonyl Carbon (-C=O)173.2
Aromatic Carbons (ipso, ortho, meta, para)127.6 - 138.6
Benzyl Methylene Carbon (-CH₂-Ph)43.6
Butyl Chain Carbons14.1 - 36.9

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity within the butyl chain and between the benzyl methylene protons and the amide proton. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. columbia.edu It is instrumental in assigning the carbon signals based on the already assigned proton signals. columbia.edunih.gov

Carbon (13C) and APT-13C NMR Spectroscopy for Carbon Backbone Elucidation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. mdpi.com Techniques like electrospray ionization (ESI) or fast atom bombardment (FAB) are often used to generate ions of the molecule. researchgate.netmdpi.com The high accuracy of HRMS allows for the unequivocal determination of the molecular formula. beilstein-journals.org

Fragmentation analysis, often performed in conjunction with tandem mass spectrometry (MS/MS), provides further structural information. By observing the fragmentation pattern of the parent ion, key structural motifs can be identified. For this compound, characteristic fragments would likely arise from cleavage of the amide bond, the benzyl group, and the phenylbutyl chain.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. masterorganicchemistry.com The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different bonds. masterorganicchemistry.com

Key characteristic absorption bands for this compound include:

N-H Stretch: A sharp to moderately broad absorption band typically appears in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in a secondary amide.

C=O Stretch (Amide I band): A strong, sharp absorption band is observed around 1630-1690 cm⁻¹, corresponding to the carbonyl stretching vibration of the amide group. masterorganicchemistry.com

N-H Bend (Amide II band): An absorption is typically found in the region of 1510-1570 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretches: These are typically observed as a series of absorptions in the 1400-1600 cm⁻¹ region. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy at specific wavelengths, causing electrons to move from a lower energy ground state to a higher energy excited state. ontosight.ai This absorption is dependent on the presence of chromophores, which are specific functional groups or parts of a molecule that absorb light. ontosight.ai

While UV-Vis spectroscopy is a standard method for the characterization of aromatic compounds, specific experimental UV-Vis spectral data for this compound is not widely reported in readily accessible scientific literature. The technique is often employed to confirm the presence of aromatic moieties and can be used quantitatively to determine the concentration of the compound in a solution, following the Beer-Lambert law.

Elemental Analysis and Purity Assessment Methodologies

Elemental analysis is a fundamental technique for verifying the elemental composition of a synthesized compound and is a critical method for assessing its purity. researchgate.networktribe.com The process typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion gases (such as carbon dioxide, water, and nitrogen oxides) are collected and measured, allowing for the determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample. The percentage of oxygen (O) is usually determined by difference.

For this compound, with the molecular formula C₁₇H₁₉NO, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. These theoretical values serve as a benchmark. ontosight.ai An experimental analysis of a pure sample should yield percentage values that are in very close agreement (typically within ±0.4%) with the calculated theoretical values. Any significant deviation from these values would suggest the presence of impurities, such as residual solvents or starting materials from the synthesis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is another technique that complements elemental analysis for purity and structural confirmation. It provides a highly accurate measurement of the molecular weight of the compound, which can be used to affirm its molecular formula. amazonaws.com

The theoretical elemental composition for this compound is presented below.

Table 1: Theoretical Elemental Composition of this compound (C₁₇H₁₉NO)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01117204.18780.60
HydrogenH1.0081919.1527.56
NitrogenN14.007114.0075.53
OxygenO15.999115.9996.32
Total 253.345 100.00

Theoretical and Computational Chemistry Approaches for N Benzyl 4 Phenylbutanamide Systems

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as N-benzyl-4-phenylbutanamide) when bound to a second molecule (a receptor or target, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. plos.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them to identify the most stable complex.

While specific docking studies on this compound are not extensively detailed in the public literature, research on structurally related compounds illustrates the application of this methodology. For instance, derivatives of N-benzyl-piperidine were studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov Similarly, hydroxamic acid derivatives developed from scaffolds including this compound were docked against Histone Deacetylase 2 (HDAC2), a target in cancer therapy. ajchem-a.com

These studies provide insights into the key amino acid residues involved in the interaction and the binding energies, which correlate with inhibitory potency.

Table 1: Example Molecular Docking Results for N-benzyl Analogs Against Various Targets

Compound Class Target Enzyme Key Interacting Residues Predicted Binding Energy (kcal/mol) Reference
N-benzyl-piperidine derivatives Acetylcholinesterase (AChE) Trp84, Tyr334, Phe330 -36.69 ± 4.47 nih.gov
N-benzyl-piperidine derivatives Butyrylcholinesterase (BuChE) Trp82, Trp231, Tyr332 -32.23 ± 3.99 nih.gov
Imidazolo-Triazole Hydroxamic Acids Histone Deacetylase 2 (HDAC2) Not specified -8.7 ajchem-a.com

This table is interactive. You can sort and filter the data.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. plos.org For systems like this compound complexed with a biological target, MD simulations provide detailed information on the conformational stability of the complex, the flexibility of the ligand and protein, and the dynamics of their interaction. oatext.com The simulation solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles vary with time. plos.org

In studies of related compounds, such as N-benzyl-piperidine derivatives, MD simulations were performed for 100 nanoseconds to assess the stability of the ligand-enzyme complexes. nih.gov Key parameters analyzed from these simulations include the Root Mean Square Deviation (RMSD) to evaluate structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds to quantify specific interactions over time. ajchem-a.com

Table 2: Typical Parameters for Molecular Dynamics Simulations of Ligand-Target Complexes | Parameter | Description | Typical Software/Force Field | Simulation Time | Reference | | :--- | :--- | :--- | :--- | :--- | | System Setup | Solvation in a water box (e.g., TIP3P) with counter-ions to neutralize the system. | AMBER, GROMACS, NAMD | N/A | ajchem-a.comoatext.com | | Force Field | A set of empirical energy functions used to calculate forces between atoms. | CHARMM36, ff99sb | N/A | ajchem-a.comoatext.com | | Ensemble | Statistical ensemble (e.g., NPT) to maintain constant Number of particles, Pressure, and Temperature. | NVT, NPT | N/A | ajchem-a.com | | Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | 100 ns | nih.govajchem-a.com | | Analysis | Calculation of RMSD, RMSF, SASA (Solvent Accessible Surface Area), Hydrogen Bonds. | GROMACS, VMD, BIOVIA | Post-simulation | ajchem-a.com |

This table is interactive. You can sort and filter the data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (primarily the electron density) of many-body systems, such as atoms, molecules, and the solid state. orientjchem.org For a molecule like this compound, DFT calculations can provide accurate predictions of its geometry, vibrational frequencies (IR spectra), and various electronic properties. orientjchem.orgresearchgate.net

The core idea of DFT is to map the complex many-electron problem onto a simpler problem of non-interacting electrons moving in an effective potential. This approach is computationally more tractable than traditional ab initio methods while often providing comparable accuracy. orientjchem.org Researchers use DFT to optimize molecular geometries, calculate bond lengths and angles for comparison with experimental data (like X-ray crystallography), and predict spectroscopic properties. orientjchem.org

Table 3: Illustrative Comparison of Calculated (DFT) vs. Experimental Structural Parameters for a Related Compound

Structural Parameter Bond/Angle Calculated Value (DFT/B3LYP) Experimental Value (X-ray) Reference
Bond Length C=O 1.230 Å 1.224 Å researchgate.net
Bond Length C=S 1.667 Å 1.667 Å researchgate.net
Bond Angle S-C-N 127.6° Not Specified researchgate.net
Regression Coefficient (Bond Lengths) N/A 0.9483 N/A orientjchem.org

Note: Data presented is for illustrative thiourea (B124793) compounds to demonstrate the application of DFT. This table is interactive.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and the electronic properties of molecules. malayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the most important orbitals in chemical reactions. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests the molecule is more reactive. FMO analysis can also reveal the sites within a molecule that are most susceptible to electrophilic and nucleophilic attack. ajchem-a.com For instance, in one study, the nucleophilic and electrophilic attack zones of designed molecules were identified as being centered on specific functional groups based on the distribution of these orbitals. ajchem-a.com

Table 4: Example Frontier Molecular Orbital Energies from DFT Calculations

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (ΔE) (eV) Reference
2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole -5.2822 -1.2715 4.0106 malayajournal.org
N-benzoyl-N'-naphthylthiourea Analog Not specified Not specified 5.227 (Descriptor in QSAR) atlantis-press.com

This table is interactive. You can sort and filter the data.

In Silico Prediction of Molecular Interactions and Potential Biological Activities

In silico prediction encompasses a wide range of computational methods used to forecast the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME), and toxicity of chemical compounds before they are synthesized and tested in a lab. molinspiration.comnih.gov These methods leverage the principle that the biological activity of a compound is determined by its molecular structure and physicochemical properties.

For a compound like this compound, these predictions can be made using various software and web-based tools that employ different algorithms. For example, the potential for a molecule to act as an anticancer or antimicrobial agent can be suggested based on structural similarity to known active compounds. ontosight.ai More sophisticated methods like POM (PETRA/OSIRIS/MOLINSPIRATION) analysis can predict a wide range of properties, including drug-likeness and potential toxicities, based on molecular fragments and physicochemical calculations. nih.gov These predictions help prioritize which compounds are most promising for further development. molinspiration.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Butanamide Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com A QSAR model allows for the prediction of the activity of new, unsynthesized compounds based solely on their structure. researchgate.net

The development of a QSAR model involves several steps:

Data Set Selection: A series of structurally related compounds (e.g., butanamide analogues) with experimentally measured biological activity (like IC₅₀ values) is chosen. chula.ac.th

Descriptor Calculation: Molecular descriptors, which are numerical values representing different physicochemical properties (e.g., lipophilicity, electronic properties, steric properties), are calculated for each compound. atlantis-press.comchula.ac.th

Model Generation: A statistical method, often multiple linear regression (MLR), is used to build an equation that correlates the descriptors with the biological activity. mdpi.com

Validation: The model's statistical significance and predictive power are rigorously tested using parameters like the correlation coefficient (r²), cross-validation coefficient (q² or r²(CV)), and an external test set. mdpi.com

QSAR studies on analogues of this compound, such as benzothiazole (B30560) or thiourea derivatives, have identified key structural features that influence anticancer activity. researchgate.netchula.ac.th For example, a QSAR model for benzothiazole derivatives indicated that increasing hydrophobicity at one position and adding chain counts at another could enhance anticancer effects. chula.ac.th

Table 5: Example of a G-QSAR Model for Anticancer Benzothiazole Derivatives

Model Parameter Value / Equation
QSAR Equation pEC50 = 0.0025 – 21.8771 (R1-DeltaEpsilonC) – 0.0169 (R1-XKHydrophilicArea) + 0.5092 (R2-6 Chain Count)
Correlation Coefficient (r²) 0.81
Cross-validation Coefficient (q²) 0.75
Predicted r² (pred_r²) 0.70
Key Descriptors R1-DeltaEpsilonC (Electronic), R1-XKHydrophilicArea (Hydrophilic), R2-6 Chain Count (Steric)

| Reference | chula.ac.th |

This table is interactive and summarizes a published QSAR model.

Biological Activity and Mechanistic Insights in Vitro and Molecular Level of N Benzyl 4 Phenylbutanamide and Its Derivatives

Molecular Mechanisms of Enzyme Inhibition

Derivatives of N-benzyl-4-phenylbutanamide have been identified as inhibitors of several classes of enzymes. The nature of the butanamide backbone, combined with various substitutions on the phenyl and benzyl (B1604629) groups, allows for targeted interactions within the active sites of these enzymes.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. ajchem-a.com Dysregulation of HDAC activity is linked to the development of various cancers, making HDAC inhibitors a significant area of cancer therapy research. ajchem-a.comturkjps.org

A typical HDAC inhibitor pharmacophore consists of three key components: a cap group that interacts with the rim of the enzyme's active site, a linker region, and a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the active site. nih.govtjpr.org The this compound scaffold can be adapted to fit this model.

Research into phenylbutyric acid derivatives has led to the identification of N-(4-chlorophenyl)-4-phenylbutanamide as a specific inhibitor of HDAC6. nih.gov In silico and in vitro studies have provided insights into its mechanism:

Binding Mode : Molecular dynamics simulations suggest that N-(4-chlorophenyl)-4-phenylbutanamide binds at the entrance of the HDAC6 active site. nih.gov

Inhibition Type : The compound acts as a non-competitive inhibitor of HDAC6, a mechanism similar to the selective HDAC6 inhibitor Tubacin. nih.gov

Biological Activity : This derivative has demonstrated anti-proliferative activity against various cancer cell lines, including cervical cancer (HeLa) and leukemia cells (THP-1, HMC, Kasumi). nih.gov

The inhibitory activity of this derivative highlights how modifications to the this compound structure, such as the addition of a chlorine atom to the phenyl ring, can confer potent and specific enzyme inhibitory functions.

Table 1: HDAC6 Inhibitory Activity of an this compound Derivative
CompoundTarget EnzymeInhibition TypeCancer Cell LineIC₅₀ (µM)Source
N-(4-chlorophenyl)-4-phenylbutanamideHDAC6Non-competitiveHeLa (Cervical Cancer)72.6 nih.gov
THP-1 (Acute Myeloid Leukemia)16.5 nih.gov
HMC (Human Mast Leukemia)79.29 nih.gov
Kasumi (Chronic Myelogenous Leukemia)101 nih.gov

Beyond HDACs, the structural framework of this compound has been utilized to develop inhibitors for other enzyme families.

Matrix Metalloproteinases (MMPs) : The 4-oxo-4-phenylbutanamide (B8663866) moiety, a close structural relative, has been shown to possess inhibitory activity against MMPs. ontosight.ai These enzymes are involved in the degradation of the extracellular matrix and are implicated in cancer metastasis and inflammation.

Phospholipase A and Acyltransferase (PLAAT) Family : α-ketoamide derivatives have been studied as inhibitors of the PLAAT enzyme family. Structure-activity relationship studies on compounds like 2-Oxo-N-phenethyl-4-phenylbutanamide revealed that the α-position of the ketone next to the amide is crucial for activity. acs.org Furthermore, a phenethylamine (B48288) moiety was preferred over a benzylamine (B48309) group, and N-methylation led to a complete loss of activity, suggesting the N-H group is important for binding. acs.org

Meprin α and β : The synthesis of 3,4,5-substituted pyrazoles, starting from N-benzyloxy-4-oxo-4-phenylbutanamide , has yielded inhibitors of meprin α and β, which are metalloproteases involved in inflammation and fibrosis. tandfonline.com

Leukotriene A4 (LTA4) Hydrolase : This enzyme is a key player in the biosynthesis of the pro-inflammatory mediator Leukotriene B4. The derivative 4-amino-N-[4-(benzyloxy)phenyl]butanamide has been identified as an inhibitor of LTA4 hydrolase. drugbank.comdrugbank.com

Histone Deacetylase (HDAC) Inhibition Pathways

Receptor Binding and Signaling Pathway Modulation

Derivatives of this compound have been engineered to act as ligands for G-protein coupled receptors (GPCRs) and other receptor types, demonstrating the scaffold's adaptability for targeting cell signaling pathways.

The A₂A adenosine (B11128) receptor (A₂AAR) is a GPCR that plays a significant role in regulating inflammation and neuronal function. frontiersin.org Its signaling is primarily mediated through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). frontiersin.org

A key derivative, N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide , has emerged as a potent dual-target inhibitor, acting on both A₂AAR and MAO-B. nih.govfrontiersin.orgresearchgate.net

Receptor Affinity : This compound displays high affinity for the human A₂AAR, with a reported Ki value of 39.5 nM. nih.govfrontiersin.orgresearchgate.netresearchgate.net It is also selective against other adenosine receptor subtypes. nih.govfrontiersin.orgresearchgate.net

Signaling Pathway Modulation : In vitro experiments using CHO cells that express the human A₂AAR have confirmed that this derivative effectively inhibits the A₂AAR-induced accumulation of cAMP, demonstrating its functional antagonism at the receptor. nih.govresearchgate.netresearchgate.net

Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576). nih.gov Its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease. nih.gov

The dual-acting derivative, N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide , is also a potent inhibitor of human MAO-B. nih.govfrontiersin.orgnih.gov

Inhibitory Potency : It exhibits an IC₅₀ value of 34.9 nM for human MAO-B. nih.govfrontiersin.orgresearchgate.netresearchgate.net

Mechanism of Inhibition : Kinetic studies have revealed that it acts as a competitive and reversible inhibitor of MAO-B. nih.govresearchgate.net The binding is stabilized primarily by van der Waals and hydrophobic interactions within the enzyme's active site. nih.gov

Table 2: Dual Inhibitory Activity of N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide
TargetActivity MetricValue (nM)MechanismSource
Human Adenosine A₂A Receptor (A₂AAR)Ki39.5Antagonist; Inhibits cAMP accumulation nih.govfrontiersin.orgresearchgate.netresearchgate.net
Human Monoamine Oxidase B (MAO-B)IC₅₀34.9Competitive, Reversible Inhibitor nih.govfrontiersin.orgresearchgate.netresearchgate.net

The structural versatility of the this compound framework has been explored for interactions with other receptor systems.

Androgen Receptor (AR) : A patent describes N-(2-benzyl)-2-phenylbutanamide derivatives as selective androgen receptor modulators (SARMs), indicating potential applications in conditions related to androgen deficiency. google.com

Dopamine Receptors : The derivative N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide , which incorporates a piperazine (B1678402) moiety, is suggested to have a potential affinity for D₂ and D₃ dopamine receptors.

These findings underscore the broad therapeutic potential of this compound derivatives, which can be chemically tailored to interact with a diverse array of biological targets, including enzymes and receptors critical to cellular function and disease.

Monoamine Oxidase B (MAO-B) Inhibition Mechanisms

In Vitro Cellular Activity and Mechanistic Analysis

The versatility of the this compound scaffold has been demonstrated through the synthesis and evaluation of various derivatives, showing a range of biological activities at the cellular level.

Derivatives of this compound have been investigated for their potential as anticancer agents. Research into related structures, such as N-substituted benzamides and other butanamide derivatives, indicates that this class of compounds can exhibit significant cytotoxic and antiproliferative effects.

For example, a study on N-substituted benzamide (B126) derivatives, which share structural similarities, identified compounds with potent antiproliferative activities against several human cancer cell lines, including MCF-7 (breast), A549 (lung), K562 (leukemia), and MDA-MB-231 (breast). The mechanism for these related compounds was linked to the inhibition of histone deacetylases (HDACs), which are crucial enzymes in regulating gene expression.

In a study of makaluvamine analogs, which incorporate a benzyl side chain, derivatives showed pronounced antiproliferative effects on the MCF-7 breast cancer cell line, with IC₅₀ values as low as 1.8 µM. nih.gov Specifically, 4-chloro and 4-methyl substituted benzyl analogs were highly effective. nih.gov Further testing by the National Cancer Institute (NCI) on a panel of 60 cancer cell lines confirmed that these compounds exhibited excellent inhibitory activity against multiple cancer types, including renal and CNS cancer cell lines. nih.gov

Similarly, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies. nih.gov A strong correlation was observed between the compounds' inhibitory concentration (IC₅₀) and their ability to decrease cell survival in non-small cell lung cancer cells. nih.gov

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The this compound scaffold has served as a foundation for developing compounds with notable antibacterial properties. A series of benzyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives were designed and tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govmdpi.com

Several of these derivatives demonstrated potent inhibitory activity, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range. nih.govmdpi.com One particularly effective compound, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative, recorded MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. nih.govmdpi.com These compounds also showed promising results against strains of methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential for addressing antibiotic resistance. nih.govmdpi.com

Another study on synthetic benzyl bromides, which are precursors to some of these derivatives, found them to be highly effective against Gram-positive bacteria such as S. aureus, S. pyogenes, and E. faecalis, with zones of inhibition ranging from 10–17 mm. nih.gov

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The exploration of this compound derivatives has extended to their potential as antifungal agents. Studies on related structures containing the N-benzylamide moiety have shown efficacy against various human pathogenic fungi.

A comprehensive study of 65 N-benzylsalicylamide derivatives revealed that while many had weak activity, certain compounds exhibited significant effects against filamentous fungi. nih.gov The most noteworthy activity was observed against Trichophyton mentagrophytes, Absidia corymbifera, and Aspergillus fumigatus. nih.gov Derivatives such as N-(4'-Chlorobenzyl) salicylamides and N-(3',4'-dichlorobenzyl)-salicylamides were particularly effective, with some achieving MIC values of less than or equal to 7.8 µmol/L against T. mentagrophytes. nih.gov

In a different study, synthetic benzyl bromide derivatives demonstrated high efficacy against Candida albicans and Candida glabrata, with large zones of inhibition. nih.gov This suggests that components of the broader N-benzyl amide chemical space are promising for antifungal drug development. Additionally, nitroheteroaryl-1,3,4-thiadiazole derivatives featuring an N-benzyl moiety were evaluated against Aspergillus fumigatus. mjima.org These compounds were found to deform the fungal hyphae, deplete their contents, and destroy the cell membrane, all without significant cytotoxicity to human cell lines. mjima.org

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Antimicrobial Mechanisms against Bacterial Strains (In Vitro)

Structure-Activity Relationship (SAR) Studies for Biological Modulators

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds like this compound. By systematically modifying the chemical structure, researchers can identify key molecular features responsible for a compound's efficacy and selectivity.

For antifungal N-benzylsalicylamide derivatives, SAR analysis indicated that lipophilicity played a key role, showing an indirect relationship with MIC values. nih.gov The presence of chloro-substituents on the benzyl ring, as seen in N-(4'-Chlorobenzyl) salicylamides and N-(3',4'-dichlorobenzyl)-salicylamides, consistently led to higher antifungal activity, particularly against filamentous fungi. nih.gov

In the development of pyrazole-based inhibitors targeting meprin α and β, N-benzyloxy-4-oxo-4-phenylbutanamide was used as a key intermediate. nih.govsemanticscholar.org The SAR for these resulting pyrazole (B372694) derivatives showed that a phenyl moiety was highly favorable for inhibitory activity. nih.gov This indicates that the phenyl group, a core feature of the parent this compound, is a valuable component for interaction with biological targets. nih.gov

Applications and Broader Scientific Implications of N Benzyl 4 Phenylbutanamide in Chemical Sciences

N-benzyl-4-phenylbutanamide as a Core Scaffold in Chemical Synthesis

This compound serves as a fundamental structural framework, or scaffold, in the field of chemical synthesis. ontosight.aisemanticscholar.org Its butanamide backbone, featuring a benzyl (B1604629) group attached to the nitrogen and a phenyl group at the fourth carbon, provides a versatile platform for the creation of more complex molecules. ontosight.ai This scaffold is particularly valuable in medicinal chemistry for the development of new drug candidates due to its potential to interact with biological targets. ontosight.ainih.gov

The inherent structure of this compound allows for targeted modifications at several positions, enabling the synthesis of a diverse library of derivatives. For instance, the aromatic rings of the benzyl and phenyl groups can be substituted with various functional groups to alter the molecule's electronic properties and steric profile. Furthermore, the amide bond itself can be a site for chemical transformation, and the methylene (B1212753) groups within the butanamide chain can be functionalized.

A notable example of its use as a scaffold is in the synthesis of N-benzyl-4-phenyl-1,2,3-triazole derivatives, which have been investigated for their ability to inhibit prostaglandin (B15479496) synthesis. nih.gov Additionally, the core structure is related to building blocks like 1,3-diamino-4-phenylbutan-2-ol derivatives, which are crucial components in therapeutically important molecules. d-nb.infounica.it The synthesis of these complex molecules often begins with a simpler, yet structurally relevant, scaffold like this compound.

Contributions to Advanced Materials Science Research

While direct applications of this compound in advanced materials are not extensively documented, its structural motifs are relevant to materials science research. novapublishers.comoatext.com The amide functional group is a key component of many polymers, contributing to their mechanical properties and thermal stability through hydrogen bonding. The presence of aromatic rings, as seen in the benzyl and phenyl groups of this compound, can enhance the thermal resistance and influence the optical and electronic properties of materials.

Research in materials science often involves the synthesis and study of polymers incorporating amide linkages and aromatic structures. For example, polyamides and aramids are classes of high-performance polymers known for their strength and heat resistance, both of which feature amide bonds as a repeating unit. The fundamental structure of this compound, with its combination of an amide bond and phenyl groups, serves as a model for understanding the structure-property relationships in such materials.

Furthermore, derivatives of similar structures, such as polypropylene (B1209903) grafted with poly(N-benzyl-4-vinylpyridinium bromide), have been shown to impart antiviral properties to the material, highlighting the potential for N-benzyl-substituted compounds in the development of functional materials. tytlabs.co.jp The principles learned from studying the synthesis and properties of small molecules like this compound can inform the design of new polymers and advanced materials with tailored characteristics. smolecule.com

Role in Catalysis and Reagent Design

The direct role of this compound as a catalyst or reagent is not prominently featured in scientific literature. However, the structural components of the molecule are relevant to the design of catalysts and reagents. The amide functional group can act as a coordinating ligand for metal catalysts. The nitrogen and oxygen atoms of the amide can donate their lone pairs of electrons to a metal center, influencing its reactivity and selectivity in catalytic transformations.

Kinetic studies on the formation of this compound itself, through the reaction of 4-phenylbutyric acid and benzylamine (B48309), have been used to understand and optimize amidation reactions. nih.gov This research contributes to the broader knowledge of reaction mechanisms, which is crucial for designing more efficient catalytic systems. For example, understanding the reaction order with respect to the reactants can lead to improved reaction conditions and catalyst design. nih.gov

Furthermore, the benzyl and phenyl groups can be modified to create ligands with specific steric and electronic properties. These tailored ligands can then be used to control the outcome of catalytic reactions, such as asymmetric synthesis, where the creation of a specific stereoisomer is desired. While this compound itself is the product in these studies, the investigation of its formation provides valuable data for the development of new catalysts and reagents for amide bond formation and other chemical transformations.

Green Chemistry Principles and Metrics in Amide Synthesis Development

The synthesis of amides, including this compound, is a focal point for the application of green chemistry principles, which aim to make chemical processes more environmentally friendly. sioc-journal.cnnih.gov The development of sustainable methods for amide bond formation is driven by the need to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sioc-journal.cn

Atom Economy and Reaction Mass Efficiency

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.org An ideal reaction has an atom economy of 100%. In many traditional amide synthesis methods, coupling reagents are used, which generate significant amounts of byproducts, leading to low atom economy.

Reaction Mass Efficiency (RME) provides a more comprehensive measure by also considering the reaction yield and the stoichiometry of the reactants. It is calculated as the mass of the isolated product divided by the total mass of reactants used. For the synthesis of this compound, researchers have compared different synthetic routes, such as those using an acid chloride, a coupling reagent like HATU, or a boric acid catalyst, and evaluated their RME to determine the greenest approach. acs.org

Table 1: Comparison of Green Chemistry Metrics for Different Amide Synthesis Routes

MetricAcid Chloride RouteCoupling Reagent (HATU) RouteBoric Acid Catalyzed Route
Atom Economy (AE) LowerModerateHigher
Reaction Mass Efficiency (RME) VariableModerateHigher

This table is illustrative and based on general principles discussed in the cited literature. Actual values can vary based on specific experimental conditions. acs.orgwalisongo.ac.id

Process Mass Intensity and Environmental Factor Assessment

Process Mass Intensity (PMI) is a holistic metric that evaluates the total mass of all materials used in a process (including reactants, solvents, reagents, and process aids) to produce a certain mass of product. nih.gov A lower PMI indicates a more sustainable process. The Environmental Factor (E-Factor) is another important metric that measures the mass of waste produced per unit of product. chemanager-online.com

Solvent Selection and Green Solvents in Amide Synthesis

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest portion of the mass in a chemical process. rsc.orgrsc.org Traditional amide syntheses frequently use hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.orgresearchgate.net There is a significant research effort to replace these with greener alternatives.

Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as promising green solvents for amide synthesis. nih.govrsc.org Studies have shown that these solvents can be effective, and in some cases, even improve reaction performance compared to their conventional counterparts. rsc.org For example, a sustainable enzymatic synthesis of this compound has been developed using CPME as the solvent, demonstrating an efficient and environmentally friendly approach. nih.gov Other green solvent alternatives that have been explored for amide bond formation include Cyrene and propylene (B89431) carbonate. rsc.orgresearchgate.net The use of mechanosynthesis, which can be performed in the absence of a solvent, represents another significant advancement in the green synthesis of amides. researchgate.net

Development of Research Tools for Biological Pathway Validation

The utility of a chemical compound in the broader scientific landscape is often demonstrated by its adoption and modification as a research tool. In this context, this compound serves as a foundational scaffold for the development of chemical probes aimed at elucidating and validating complex biological pathways. While not extensively employed as a standalone research tool, its structural framework has inspired the synthesis of derivatives with specific biological activities, enabling researchers to investigate the roles of particular enzymes and signaling cascades.

A significant area where the this compound motif has proven valuable is in the development of inhibitors for histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histone and non-histone proteins. The dysregulation of HDAC activity is implicated in various diseases, making them important targets for therapeutic intervention and for understanding fundamental cellular processes.

Researchers have designed and synthesized derivatives of this compound to probe the function of specific HDAC isoforms. For instance, a derivative, N-(4-chlorophenyl)-4-phenylbutanamide, has been identified as an inhibitor of HDAC6. nih.gov By systematically modifying the core structure of this compound, scientists can create potent and selective inhibitors that can be used to validate the involvement of a particular HDAC in a biological pathway.

The use of such derivatives as research tools typically involves the following steps:

Synthesis of Analogs: A library of compounds based on the this compound scaffold is synthesized, incorporating various functional groups to explore structure-activity relationships (SAR).

In Vitro Target Engagement: The synthesized compounds are screened against a panel of enzymes to determine their potency and selectivity for the target of interest, such as a specific HDAC isoform.

Cellular Activity Profiling: Active compounds are then used in cell-based assays to confirm their ability to engage the target within a cellular context and to observe the downstream effects on specific signaling pathways.

Pathway Validation: By observing the phenotypic changes or alterations in biomarker levels following treatment with the chemical probe, researchers can validate the hypothesized role of the target enzyme in a particular biological process.

The development of these targeted chemical probes allows for a more nuanced understanding of biological pathways than what can be achieved through genetic methods alone, as they offer temporal and dose-dependent control over protein function.

Detailed Research Findings

Research into derivatives of the phenylbutanamide scaffold has yielded specific insights into their potential as research tools. A notable example is the development of N-(4-chlorophenyl)-4-phenylbutanamide (referred to as B-R2B in a study) as an HDAC6 inhibitor. nih.gov

In silico studies, including molecular docking and molecular dynamics simulations, were first employed to predict the binding of a series of phenylbutyric acid derivatives to HDAC6. nih.gov These computational methods identified N-(4-chlorophenyl)-4-phenylbutanamide as a promising candidate. Subsequent in vitro enzymatic assays confirmed its inhibitory activity against HDAC6. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-4-phenylbutanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of N-benzyl-4-phenylbutanamide typically involves coupling 4-phenylbutanoic acid with benzylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or THF. Catalytic DMAP may enhance efficiency. Yield optimization requires careful control of stoichiometry, temperature (reflux vs. room temperature), and purification via column chromatography . Challenges in scalability, such as byproduct formation, are common in carbodiimide-mediated reactions, necessitating TLC monitoring and iterative solvent selection .

Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structure of N-benzyl-4-phenylbutanamide?

  • Methodological Answer :

  • ¹H NMR : Key signals include the benzyl group’s aromatic protons (δ 7.2–7.4 ppm), methylene protons adjacent to the amide (δ 3.3–3.5 ppm), and the butanamide backbone (δ 1.5–2.2 ppm).
  • IR : Confirm amide C=O stretch (~1640–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) should align with the molecular formula (C₁₇H₁₉NO). Cross-validate with literature or databases like NIST Chemistry WebBook .

Q. What are the solubility and stability profiles of N-benzyl-4-phenylbutanamide under varying pH and solvent conditions?

  • Methodological Answer : Solubility tests in polar (water, ethanol) and nonpolar solvents (hexane, DCM) reveal preferential dissolution in aprotic solvents. Stability studies under acidic/basic conditions (e.g., HCl/NaOH at 0.1–1 M) should monitor degradation via HPLC. Hydrolysis of the amide bond is a key instability mechanism, requiring storage in inert atmospheres at low temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for N-benzyl-4-phenylbutanamide derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Standardize protocols using positive controls (e.g., known enzyme inhibitors) and replicate experiments across independent labs. Meta-analysis of structure-activity relationship (SAR) data can identify confounding substituents, such as electron-withdrawing groups on the benzyl ring altering binding affinity .

Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity and binding modes of N-benzyl-4-phenylbutanamide?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Validate docking poses with MD simulations to assess binding stability .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Q. How do steric and electronic effects of substituents on the benzyl or phenyl rings modulate the compound’s reactivity in multicomponent reactions?

  • Methodological Answer : Systematic SAR studies can compare para- vs. meta-substituted analogs. For example:

  • Electron-donating groups (e.g., –OCH₃) on the benzyl ring may enhance nucleophilicity in Ullmann coupling.
  • Bulky substituents (e.g., –CF₃) on the phenyl ring could sterically hinder amide rotation, affecting conformational stability. Kinetic studies under varying temperatures and catalysts (e.g., Pd/C) quantify these effects .

Q. What statistical methods are recommended for analyzing dose-response data in N-benzyl-4-phenylbutanamide toxicity assays?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (IC₅₀/EC₅₀ calculations). Assess outliers via Grubbs’ test and variability with ANOVA. For high-throughput screening, apply machine learning (e.g., random forests) to identify structural features correlating with toxicity .

Data Contradiction and Replication Challenges

Q. How should researchers address inconsistencies in reported synthetic yields for N-benzyl-4-phenylbutanamide analogs?

  • Methodological Answer : Re-evaluate reaction parameters (e.g., solvent purity, inert atmosphere integrity) and characterize intermediates (e.g., via LC-MS). Collaborative replication studies across labs using standardized protocols (e.g., ATUM or Addgene guidelines) can isolate procedural variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.